molecular formula C20H16O5 B1205234 Licoagroisoflavone

Licoagroisoflavone

Cat. No.: B1205234
M. Wt: 336.3 g/mol
InChI Key: CQXOSSCKEFRIBR-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Licoagroisoflavone is a naturally occurring isoflavonoid predominantly isolated from Glycyrrhiza species, such as Glycyrrhiza glabra (licorice) and Glycyrrhiza pallidiflora . Structurally, it belongs to the homoisoflavonoid class, characterized by a 16-carbon skeleton (C16) with a benzopyran-4-one core and a prenyl or aryl substituent . Its molecular formula is C₂₀H₁₆O₅, with a molecular weight of 336.36 g/mol . The compound exists as a yellow crystalline powder and exhibits a melting point of 185–186°C, as confirmed by spectral data (UV, IR, and NMR) .

Properties

Molecular Formula

C20H16O5

Molecular Weight

336.3 g/mol

IUPAC Name

(2R)-4-hydroxy-6-(4-hydroxyphenyl)-2-prop-1-en-2-yl-2,3-dihydrofuro[3,2-g]chromen-5-one

InChI

InChI=1S/C20H16O5/c1-10(2)15-7-13-16(25-15)8-17-18(19(13)22)20(23)14(9-24-17)11-3-5-12(21)6-4-11/h3-6,8-9,15,21-22H,1,7H2,2H3/t15-/m1/s1

InChI Key

CQXOSSCKEFRIBR-OAHLLOKOSA-N

SMILES

CC(=C)C1CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O

Isomeric SMILES

CC(=C)[C@H]1CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O

Canonical SMILES

CC(=C)C1CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Licoagroisoflavone shares structural homology with other isoflavonoids and homoisoflavonoids. Key structural differentiators include:

  • Prenylation : Unlike simpler isoflavones (e.g., genistein), this compound features a prenyl group at the C-8 position, enhancing lipophilicity and membrane permeability .
  • Aryl substitution: Compared to homoisoflavonoids like 3-phenyl-4H-1-benzopyran-4-ones, this compound incorporates a furanoisoflavone moiety, which may influence its binding affinity to cellular targets .

Table 1: Structural and Physicochemical Properties of Selected Isoflavonoids

Compound Molecular Formula Molecular Weight (g/mol) LogP Source Key Structural Features
This compound C₂₀H₁₆O₅ 336.36 0.49 Glycyrrhiza spp. Furanoisoflavone, prenyl substitution
Gancaonin G C₂₁H₂₀O₆ 368.41 0.39 Glycyrrhiza uralensis Methoxy groups, flavone backbone
Licoricone C₂₁H₂₀O₄ 336.38 0.47 Glycyrrhiza glabra Benzofuranocoumarin skeleton
Glabridin C₂₀H₂₀O₄ 324.37 0.47 Glycyrrhiza glabra Isoflavan structure, no prenylation
7-Methoxy-2-Methyl Isoflavone C₁₇H₁₄O₃ 266.29 0.28 Synthetic/Plant Methoxy and methyl substitutions

Data sourced from

Pharmacokinetic Comparison

Bioavailability and absorption parameters vary significantly among isoflavonoids:

  • This compound has moderate oral bioavailability (57.28% ) and a LogP value of 0.49 , indicating balanced hydrophilicity and lipophilicity .
  • Licoricone and Glabridin demonstrate similar bioavailability profiles (~50–63%), but lack the furanoisoflavone moiety, which may limit target specificity .

Table 2: Pharmacokinetic Parameters of Key Compounds

Compound Bioavailability (%) LogP Solubility (mg/mL) CYP2D6 Inhibition
This compound 57.28 0.49 0.12 Low
Glyasperins M 72.67 0.59 0.09 Moderate
Gancaonin H 50.10 0.78 0.05 High
Glabridin 53.25 0.47 0.14 Low

Data compiled from

Pharmacological Activity Comparison

  • Anti-inflammatory Effects : this compound inhibits NF-κB and COX-2 pathways, comparable to Licoricone but with higher potency than Gancaonin G .
  • Hepatoprotection: In non-alcoholic fatty liver disease models, this compound reduces lipid accumulation by modulating PPAR-γ, outperforming Odoratin (49.95% bioavailability) and Phaseol .
  • Antioxidant Capacity : this compound shows moderate ROS scavenging activity, weaker than Quercetin (46.43% bioavailability) but stronger than 7-Acetoxy-2-methylisoflavone .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Licoagroisoflavone
Reactant of Route 2
Licoagroisoflavone

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